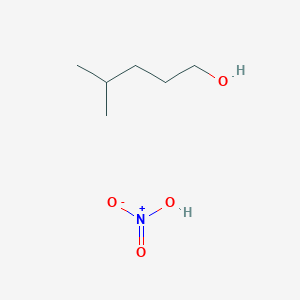
4-Methylpentan-1-ol;nitric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a primary alcohol that is pentan-1-ol bearing an additional methyl substituent at position 4 . This compound is found in nature, for example, in longan fruit . Nitric acid, on the other hand, is a highly corrosive and toxic strong acid with the molecular formula HNO3. It is commonly used in the production of fertilizers, explosives, and in various industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
4-Methylpentan-1-ol can be synthesized through various methods. One common method involves the hydroformylation of isobutene followed by hydrogenation . Another method is the Grignard reaction, where 1-alkenes react with Grignard reagents in the presence of tantalum complexes to produce 4-methylpentan-1-ol .
Industrial Production Methods
Industrial production of 4-methylpentan-1-ol often involves the hydroformylation process due to its efficiency and scalability. This process typically uses a cobalt or rhodium catalyst under high pressure and temperature conditions .
化学反应分析
Types of Reactions
4-Methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylpentanal or further to 4-methylpentanoic acid.
Dehydration: When subjected to dehydration, it forms 4-methylpent-1-ene.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Dehydration: Acidic catalysts such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4) are commonly used.
Major Products Formed
Oxidation: 4-Methylpentanal, 4-methylpentanoic acid.
Dehydration: 4-Methylpent-1-ene.
科学研究应用
4-Methylpentan-1-ol has various applications in scientific research:
作用机制
The mechanism of action of 4-methylpentan-1-ol involves its interaction with various molecular targets and pathways. For example, in its role as a solvent, it can dissolve various organic compounds by disrupting intermolecular forces . In biological systems, it may act as a metabolite, participating in enzymatic reactions and metabolic pathways .
相似化合物的比较
Similar Compounds
Hexanol: Another primary alcohol with a similar structure but without the methyl substituent at position 4.
4-Methylpentan-2-ol: A structural isomer with the hydroxyl group at position 2 instead of position 1.
Uniqueness
4-Methylpentan-1-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its branched structure and primary alcohol functional group make it a versatile compound in various chemical reactions and applications .
属性
CAS 编号 |
21634-73-1 |
|---|---|
分子式 |
C6H15NO4 |
分子量 |
165.19 g/mol |
IUPAC 名称 |
4-methylpentan-1-ol;nitric acid |
InChI |
InChI=1S/C6H14O.HNO3/c1-6(2)4-3-5-7;2-1(3)4/h6-7H,3-5H2,1-2H3;(H,2,3,4) |
InChI 键 |
FFYXJVXEFGOSAA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCO.[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diethyl [(chloromethoxy)methyl]phosphonate](/img/structure/B14710113.png)
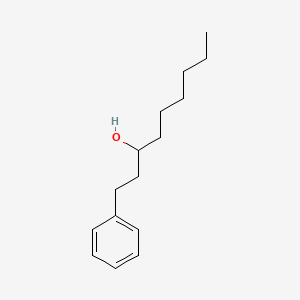
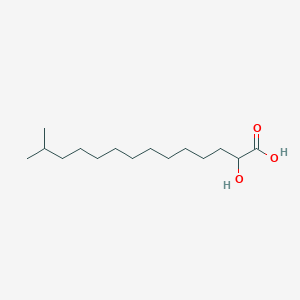
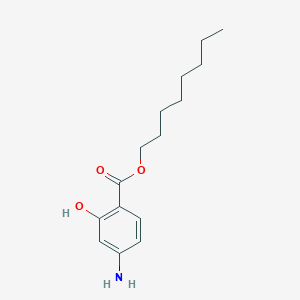
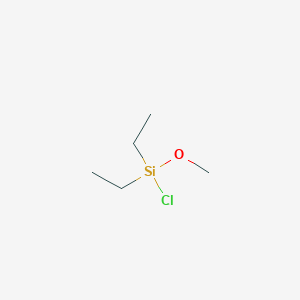
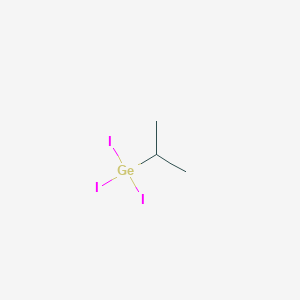
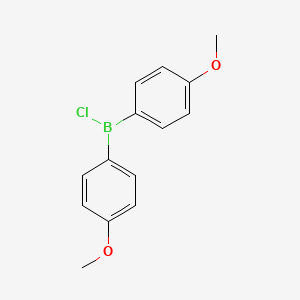

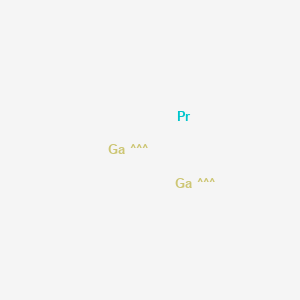
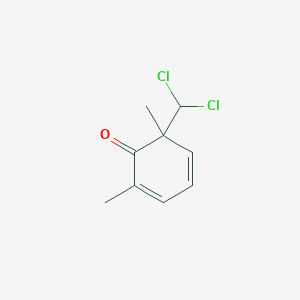
![2-{[Methyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14710182.png)
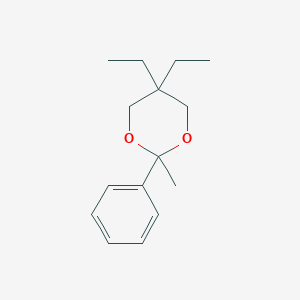
![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)
